molecular formula C14H11FN6S B11064565 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11064565
M. Wt: 314.34 g/mol
InChI Key: FBDKELFNKJRRLN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of heterocyclic compounds, specifically a triazolo-thiadiazole derivative

    Name: 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Molecular Formula: CHFNS

    Molecular Weight: 369.34 g/mol

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors. For instance:

    Condensation of Pyrazole and Thiadiazole Derivatives: The pyrazole and thiadiazole moieties are combined under suitable conditions to form the triazolo-thiadiazole ring system.

    Fluorination: The fluorophenyl group is introduced using fluorinating agents.

Industrial Production:

While industrial-scale production methods may vary, laboratories typically employ the above synthetic routes with modifications to achieve higher yields and purity.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes may yield derivatives with altered properties.

    Substitution: Substituents on the aromatic rings can be replaced using appropriate reagents.

Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For example, reduction may yield amines, while oxidation could lead to carboxylic acids.

Scientific Research Applications

Researchers explore this compound in various fields:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemistry: Studying its reactivity and designing derivatives for specific applications.

    Biology: Assessing its impact on cellular processes.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related triazolo-thiadiazoles. Its uniqueness lies in the combination of pyrazole, triazole, and thiadiazole rings.

Properties

Molecular Formula

C14H11FN6S

Molecular Weight

314.34 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11FN6S/c1-8-11(7-16-20(8)2)12-17-18-14-21(12)19-13(22-14)9-4-3-5-10(15)6-9/h3-7H,1-2H3

InChI Key

FBDKELFNKJRRLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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